molecular formula C16H23N3O3 B2415330 1-(1-(2-methoxyethyl)-1H-indol-3-yl)-3-(3-methoxypropyl)urea CAS No. 941902-34-7

1-(1-(2-methoxyethyl)-1H-indol-3-yl)-3-(3-methoxypropyl)urea

Cat. No. B2415330
CAS RN: 941902-34-7
M. Wt: 305.378
InChI Key: WGTLQMWPPJMWGA-UHFFFAOYSA-N
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Description

The compound “1-(1-(2-methoxyethyl)-1H-indol-3-yl)-3-(3-methoxypropyl)urea” is a urea derivative with methoxyethyl and methoxypropyl groups attached to the nitrogen atoms, and an indole group attached to one of the methoxyethyl groups .


Molecular Structure Analysis

The molecular structure of this compound would include an indole ring, which is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring. Attached to this indole ring would be a urea group, which consists of a carbonyl group (C=O) flanked by two amine groups (-NH2). One of these amine groups would be further substituted with methoxyethyl and methoxypropyl groups .


Chemical Reactions Analysis

As a urea derivative, this compound might participate in reactions typical of ureas, such as hydrolysis. The indole ring might undergo electrophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Ureas in general are solid at room temperature, and indole derivatives are often crystalline solids. The presence of the methoxy groups might increase the compound’s solubility in organic solvents .

Scientific Research Applications

  • Antitumor Activities and Structural Analysis

    • The compound 1-(2-(1H-indo1-3-yl)ethyl)-3-(2-methoxyphenyl)urea was synthesized and characterized by H-1-NMR, C-13-NMR, ESI-MS, and single-crystal X-ray diffraction. It exhibited antitumor activities, and its structure and interactions with the CDK4 protein were analyzed through docking studies (Hu et al., 2018).
  • Use in Analytical Chemistry

    • AR-A014418, a compound with a structure related to the target compound, has shown potent activities against cancer cells, nociceptive pain, and neurodegenerative disorders. A deuterium-labeled version of this compound was synthesized to serve as an internal standard for LC–MS analysis in drug absorption, distribution, and other pharmacokinetics studies (Liang et al., 2020).
  • Derivative Synthesis and Biological Evaluation

    • A series of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives were designed, synthesized, and evaluated for their antiproliferative activity against various cancer cell lines. The target compound 1-(4-chlorophenyl)-3-{4-{[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methoxy}phenyl}urea demonstrated potent inhibitory activity (Feng et al., 2020).
  • Synthetic Methodology Development

    • A synthetic methodology for the target compound was established with a high yield, demonstrating its importance as an intermediate for small molecule anticancer drugs. The optimized method provides a high overall yield, showcasing the compound's relevance in drug synthesis (Zhang et al., 2019).

Mechanism of Action

Without specific information about this compound, it’s difficult to predict its mechanism of action. It could potentially interact with biological systems through the indole ring, which is a structural motif found in many biologically active molecules .

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact structure and properties. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The study of novel urea and indole derivatives is an active area of research in medicinal chemistry, due to the biological activity of many compounds with these motifs. This compound could potentially be of interest in this field .

properties

IUPAC Name

1-[1-(2-methoxyethyl)indol-3-yl]-3-(3-methoxypropyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O3/c1-21-10-5-8-17-16(20)18-14-12-19(9-11-22-2)15-7-4-3-6-13(14)15/h3-4,6-7,12H,5,8-11H2,1-2H3,(H2,17,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGTLQMWPPJMWGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCNC(=O)NC1=CN(C2=CC=CC=C21)CCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-(2-methoxyethyl)-1H-indol-3-yl)-3-(3-methoxypropyl)urea

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